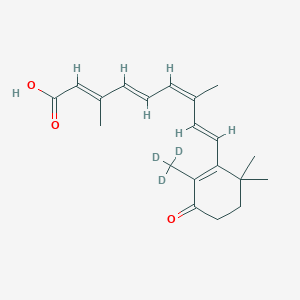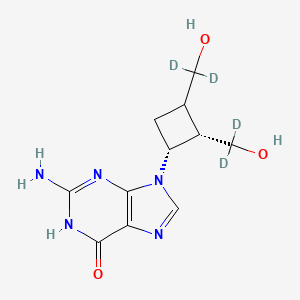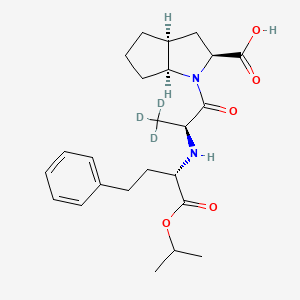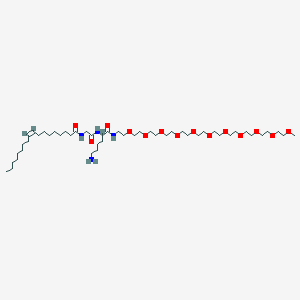
9-cis-4-Oxoretinoic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cis-4-Oxoretinoic acid-d3 is a synthetic derivative of retinoic acid, specifically designed for use in scientific research. It is a labeled compound, meaning it contains deuterium atoms (denoted by “d3”), which are isotopes of hydrogen. This labeling is useful in various analytical techniques, such as mass spectrometry, to trace and study the compound’s behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Oxoretinoic acid-d3 typically involves the modification of 9-cis-retinoic acid. The process includes the introduction of an oxo group at the 4th position on the cyclohexenyl ring and the incorporation of deuterium atoms. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of these functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 9-cis-4-Oxoretinoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the oxo group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
9-cis-4-Oxoretinoic acid-d3 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying retinoid metabolism and degradation.
Biology: Employed in cell culture studies to investigate the effects of retinoids on cell differentiation and proliferation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of retinoids in the body.
Industry: Applied in the development of new retinoid-based drugs and cosmetic products.
Wirkmechanismus
The mechanism of action of 9-cis-4-Oxoretinoic acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of genes involved in cell growth, differentiation, and apoptosis. This regulation is crucial for various physiological processes, including embryonic development and immune response .
Vergleich Mit ähnlichen Verbindungen
9-cis-Retinoic acid: The parent compound, which lacks the oxo group at the 4th position.
All-trans-Retinoic acid: Another isomer of retinoic acid with different biological activity.
13-cis-Retinoic acid: An isomer used in the treatment of acne and certain cancers.
Uniqueness: 9-cis-4-Oxoretinoic acid-d3 is unique due to its specific structural modifications, which enhance its stability and traceability in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies, making it a valuable tool in both basic and applied sciences .
Eigenschaften
Molekularformel |
C20H26O3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(2E,4E,6Z,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |
InChI-Schlüssel |
GGCUJPCCTQNTJF-YVCXFFPKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















